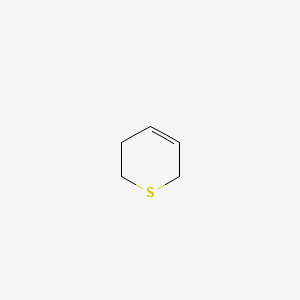

3,6-Dihydro-2H-thiopyran

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

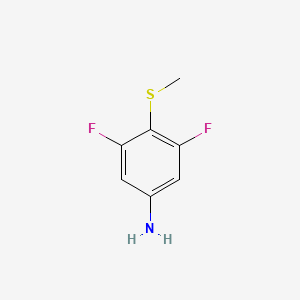

3,6-Dihydro-2H-thiopyran is a chemical compound with the molecular formula C5H8S . It has an average mass of 100.182 Da and a monoisotopic mass of 100.034668 Da . It is also known by other names such as 2H-Thiopyran, 3,6-dihydro-, 2H-Thiopyran, 5,6-dihydro-, and 3,6-Dihydro-2H-thiopyrane .

Synthesis Analysis

The synthesis of 3,6-Dihydro-2H-thiopyran involves a stereoselective, scalable, and metal-free ring-expansion of monocyclopropanated furans and pyrroles . The selective cleavage of the unactivated endocyclic cyclopropane bond is achieved, leading to value-added highly functionalized tetrahydropyridine and dihydro-2H-pyran derivatives .Molecular Structure Analysis

The molecular structure of 3,6-Dihydro-2H-thiopyran consists of five carbon atoms, eight hydrogen atoms, and one sulfur atom . The structure can be viewed using Java or Javascript .Chemical Reactions Analysis

3,6-Dihydro-2H-thiopyran undergoes Thia-Diels–Alder reactions with hetaryl thioketones leading to 3,6-dihydro-2H-pyrans . This reaction involves a stepwise mechanism via delocalized diradical intermediates .Physical And Chemical Properties Analysis

3,6-Dihydro-2H-thiopyran has a molecular formula of C5H8S, an average mass of 100.182 Da, and a monoisotopic mass of 100.034668 Da . More detailed physical and chemical properties were not found in the search results.Applications De Recherche Scientifique

Ring Contraction and Synthesis

Ring Contraction to Thiolanes

The reaction of 3,6-Dihydro-2H-thiopyrans with N-iodosuccinimide in the presence of carboxylic acids results in the stereospecific formation of poly-functionalized thiolanes. This process involves either a nucleophilic or an electrophilic pathway leading to 4,5-cis-substituted derivatives (Lucassen & Zwanenburg, 2004).

Synthesis of 2-Imino Derivatives

A variety of 2-imino-5,6-dihydro-2H-thiopyran derivatives have been synthesized from 1-heteroalkyl-1,3-butadienes and isothiocyanates, demonstrating the compound's versatility in organic synthesis (Nedolya et al., 1998).

Stability Studies and Applications

Stability of 3,6-Dihydro-2H-thiopyran Rings

A study on the stability of 3,6-dihydro-2H-thiopyran rings under various thermal and pH conditions was conducted. This research is crucial for understanding the compound's behavior in different environments, particularly in polymer chemistry (Sinnwell et al., 2008).

Generation and Cycloadditions

Efficient generation of 2-(N-acylamino)-1-thia-1,3-dienes from 3,6-dihydro-2H-thiopyrans has been achieved. These compounds undergo specific Diels-Alder additions, forming 6-(N-acylamino)-3,4-dihydro-2H-thiopyrans. The findings highlight the compound's role in facilitating novel cycloaddition reactions (Barnish et al., 1989).

Mechanistic Insights

- Mechanistic Studies on Thia-Diels-Alder Reactions: Research on thia-Diels-Alder reactions using hetaryl thioketones and nonactivated 1,3-dienes has provided valuable insights into the mechanism of reaction involving 3,6-dihydro-2H-thiopyrans. This has implications for understanding complex organic reactions (Mlostoń et al., 2017).

Novel Synthesis Methods

- Novel Synthesis of Alkylated and Acylated Dihydrothiopyrans: A study on the synthesis of alkylated and acylated dihydrothiopyrans from β-mercaptoaldehydes and ketones has expanded the range of potential applications for 3,6-Dihydro-2H-thiopyran in organic synthesis (Mcintosh & Khalil, 1976).

Safety And Hazards

3,6-Dihydro-2H-thiopyran is considered hazardous according to the 2012 OSHA Hazard Communication Standard . It may cause severe skin burns and eye damage, respiratory irritation, and may be harmful if swallowed, in contact with skin, or if inhaled . It is advised to use personal protective equipment, avoid breathing dust/fume/gas/mist/vapors/spray, and use only outdoors or in a well-ventilated area .

Orientations Futures

While specific future directions for 3,6-Dihydro-2H-thiopyran were not found in the search results, it is worth noting that this compound is used in the RAFT HDA approach, which provides a convenient conjugation tool for the construction of macromolecular architectures . This suggests potential applications in the field of polymer chemistry.

Propriétés

IUPAC Name |

3,6-dihydro-2H-thiopyran |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H8S/c1-2-4-6-5-3-1/h1-2H,3-5H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UNVYSECOIMWWKM-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CSCC=C1 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H8S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

100.18 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3,6-Dihydro-2H-thiopyran | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-[3-(3,5-dimethylphenyl)-7-oxotriazolo[4,5-d]pyrimidin-6-yl]-N-methylacetamide](/img/structure/B2800305.png)

![3-(4-chlorophenyl)-2-((2,5-dimethylbenzyl)thio)-6,7-dihydrothieno[3,2-d]pyrimidin-4(3H)-one](/img/structure/B2800312.png)

![2-[3-sulfanyl-5-(thiophen-2-yl)-4H-1,2,4-triazol-4-yl]acetamide](/img/structure/B2800318.png)